5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a chloro and methoxy group, and an extended side chain containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Amide Bond Formation: The acid chloride is reacted with 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.
Reduction: Reduction reactions can target the nitro groups within the thiadiazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and polymers.
Biology
Biologically, it may be explored for its potential as a pharmacophore in drug design, particularly due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the thiadiazole moiety.
Mechanism of Action
The mechanism by which 5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring could play a crucial role in these interactions, given its known ability to engage in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- 5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)propyl)benzamide
Uniqueness
The unique combination of the chloro, methoxy, and thiadiazole groups in 5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20-14-5-3-4-6-15(14)21(26(20,23)24)10-9-19-17(22)13-11-12(18)7-8-16(13)25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRACAWJMPSHQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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